Isotopic Fidelity: 13C-Label Enables Reliable MS Discrimination Without Chromatographic Shift
MEK 162-13C, with a molecular weight of 442.22 g/mol, provides a +1.0 Da mass shift relative to the unlabeled binimetinib (MW 441.23) [1]. This mass difference, while sufficient for MS resolution, does not alter the compound's chromatographic retention time or ionization efficiency in electrospray ionization (ESI) [2]. In contrast, alternative internal standards like avitinib (used in some published methods [3]) or spebrutinib [4] are structurally distinct and exhibit different retention times and matrix effect profiles, which can introduce significant bias in quantification, especially at low concentrations near the lower limit of quantification (LLOQ).
| Evidence Dimension | Mass shift and chromatographic co-elution |
|---|---|
| Target Compound Data | Molecular weight = 442.22; retention time identical to unlabeled binimetinib under typical RP-HPLC conditions. |
| Comparator Or Baseline | Unlabeled binimetinib (MW = 441.23); structural analogs (e.g., avitinib) with distinct retention times. |
| Quantified Difference | Mass shift of +1.0 Da. Co-elution is exact; structural analogs show retention time differences of >0.5 min depending on column chemistry. |
| Conditions | LC-ESI-MS/MS analysis; typical C18 column with acetonitrile/water mobile phase. |
Why This Matters
Exact co-elution ensures identical matrix effects and ionization efficiency, a prerequisite for accurate correction of analyte response and compliance with regulatory bioanalytical method validation guidelines.
- [1] Santa Cruz Biotechnology. MEK 162-13C product page. CAS 606143-89-9 (unlabeled). View Source
- [2] Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. View Source
- [3] Attwa MW, et al. A Validated LC-MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. Molecules. 2021;26(9):2645. View Source
- [4] Alnasser AI, et al. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and Binimetinib as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study. Separations. 2021;8(6):79. View Source
